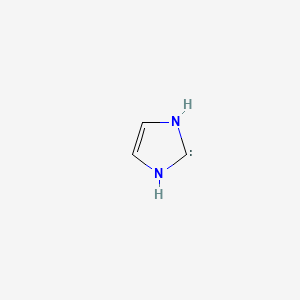

1,3-dihydro-2H-imidazol-2-ylidene

Description

Properties

Molecular Formula |

C3H4N2 |

|---|---|

Molecular Weight |

68.08 g/mol |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2,4-5H |

InChI Key |

ATQYNBNTEXNNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN[C]N1 |

Origin of Product |

United States |

Foundational & Exploratory

Electronic State Determinants in N-Heterocyclic Carbenes: A Technical Guide to Singlet-Triplet Stability

Topic: N-heterocyclic carbene singlet vs triplet state stability Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The thermodynamic stability of N-Heterocyclic Carbenes (NHCs) in the singlet ground state is the foundational property enabling their widespread utility in organometallic catalysis and organocatalysis. Unlike transient triplet carbenes (e.g., methylene), NHCs possess a large singlet-triplet energy gap (

Part 1: The Electronic Architecture of Stability

The stability of the NHC singlet state arises from a specific "push-pull" electronic synergy that makes the singlet state significantly lower in energy than the triplet state.

The Singlet-Triplet Conflict

-

Triplet State (

): In typical carbenes, Hund’s rule dictates that two electrons occupy two degenerate orbitals ( -

Singlet State (

): In NHCs, the degeneracy is broken. The carbon atom adopts

Stabilization Mechanism

The NHC scaffold stabilizes the singlet state through two concurrent effects:

-

Inductive

-Withdrawal: The electronegative Nitrogen atoms adjacent to the carbene carbon inductively lower the energy of the occupied -

Mesomeric

-Donation: The Nitrogen lone pairs donate electron density into the empty

Visualization: Electronic Stabilization Logic

Figure 1: The dual electronic effects (Inductive and Mesomeric) that force the carbene carbon into a stable singlet configuration.

Part 2: Structural Determinants & Data Comparison

While classical NHCs (imidazol-2-ylidenes) are deeply entrenched in the singlet well, modifying the scaffold to Cyclic (Alkyl)(Amino)Carbenes (CAACs) dramatically alters the electronic landscape.

The CAAC Anomaly

In CAACs, one nitrogen is replaced by a

-

Effect: The alkyl group is less electronegative (weaker

-withdrawal) and cannot -

Result: The HOMO is higher (more nucleophilic) and the LUMO is lower (more electrophilic).[3] This narrows the

compared to classical NHCs, granting CAACs unique "transition-metal-like" reactivity (e.g., splitting

Comparative Stability Data

| Carbene Class | Scaffold Type | HOMO Character | Reactivity Profile | |

| Classical NHC | Imidazol-2-ylidene | ~80 - 85 | Stabilized Lone Pair | Strong |

| Saturated NHC | Imidazolidin-2-ylidene | ~70 - 75 | Stabilized Lone Pair | Strong |

| CAAC | Pyrrolidin-2-ylidene | ~40 - 45 | High Energy | Ambiphilic (splits |

| Acyclic Carbene | Diaminocarbene | < 15 (often Triplet) | Degenerate-like | Radical behavior |

Data derived from calculated adiabatic singlet-triplet gaps (B3LYP/def2-TZVP level).

Part 3: Computational Protocol (Self-Validating)

To determine the stability of a novel carbene design, one must calculate the adiabatic singlet-triplet energy gap (

DFT Workflow

Objective: Calculate

Protocol:

-

Geometry Optimization (Singlet):

-

Functional: M06-2X or

B97X-D (captures dispersion). -

Basis Set: def2-TZVP.

-

Charge/Mult: 0, 1.

-

Validation: Frequency calculation must show zero imaginary frequencies.

-

-

Geometry Optimization (Triplet):

-

Functional: Unrestricted (UB3LYP or UM06-2X).

-

Charge/Mult: 0, 3.

-

Note: Triplet geometry often involves ring expansion or N-C-N angle widening.

-

-

Energy Difference:

-

Calculate SCF energies (including Zero Point Energy correction).

-

Computational Logic Diagram

Figure 2: Step-by-step computational workflow for determining the adiabatic singlet-triplet gap.

Part 4: Experimental Validation ( NMR)

While isolating a triplet NHC is rare, quantifying the electronic properties that result from the singlet stabilization is critical. The Selenium-NMR method is the gold standard for validating the

Why Selenium?

Selenium has a large chemical shift anisotropy. The

-

High

(Downfield): Strong -

Low

(Upfield): Weak

Experimental Protocol

Reagents: Free Carbene (generated in situ), Elemental Selenium (black powder).

-

Generation: In a glovebox, dissolve the imidazolium salt (1.0 eq) in THF. Add KHMDS (1.1 eq) to generate the free carbene. Stir for 15 mins.

-

Trapping: Add elemental Selenium (excess, ~2.0 eq). Stir at RT for 2-4 hours. The solution usually turns from clear to yellow/orange.

-

Purification: Filter through Celite to remove excess Se and salts. Evaporate solvent.

-

Measurement: Dissolve in

. Acquire

Interpretation Table:

| Carbene Type |

References

-

Arduengo, A. J., Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363. Link

-

Soleilhavoup, M., & Bertrand, G. (2005). Cyclic (alkyl)(amino)carbenes (CAACs): Stable carbenes on the rise. Accounts of Chemical Research, 48(2), 256–266. Link

-

Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes. Nature, 510, 485–496. Link

- Huynh, H. V. (2018). The Organometallic Chemistry of N-heterocyclic Carbenes. Wiley-VCH. (Chapter on NMR probes).

-

Jacobsen, H., Correa, A., Poater, A., Costabile, C., & Cavallo, L. (2009). Understanding the M-(NHC) bond: The Tolman electronic parameter.[6] Coordination Chemistry Reviews, 253(5-6), 687-703. Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. youtube.com [youtube.com]

- 3. Recent Advances in the Domain of Cyclic (Alkyl)(Amino) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

The Wanzlick Equilibrium: Kinetic Control and Thermodynamic Parameters of Carbene Dimerization

Executive Summary

The Wanzlick equilibrium describes the reversible dimerization of N-heterocyclic carbenes (NHCs) into electron-rich enetetramines (tetraaminoethylenes). For decades, the existence of this equilibrium was a subject of intense debate, oscillating between the Wanzlick hypothesis (thermal equilibrium) and the Lemal counter-hypothesis (acid-catalyzed dimerization).

For researchers in organometallic catalysis and drug development, understanding this equilibrium is not merely academic—it is a critical determinant of catalyst shelf-life, active species concentration, and decomposition pathways. This guide provides a definitive technical analysis of the kinetics, thermodynamics, and structural determinants of carbene dimerization, complete with validated experimental protocols for distinguishing thermal equilibrium from catalytic decomposition.

Mechanistic Foundations: The Wanzlick vs. Lemal Pathways

To control carbene reactivity, one must distinguish between two competing mechanisms that yield the same dimer product.

The Wanzlick Pathway (Thermal Equilibrium)

In the true Wanzlick equilibrium, two singlet carbene monomers (

-

Second-order in carbene concentration for the forward reaction (dimerization).

-

First-order in dimer concentration for the reverse reaction (dissociation).

-

Inhibited by steric bulk (e.g., Adamantyl groups).

The Lemal Pathway (Acid-Catalyzed)

David Lemal demonstrated that many "dimerizations" were actually catalyzed by trace electrophiles (protons). The monomer is protonated to form an azolium salt, which then acts as an electrophile attacking a free carbene. This pathway is kinetically much faster than the thermal route and can lead to false positives in equilibrium studies.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the direct thermal path and the proton-catalyzed shortcut.

Figure 1: Comparative pathways of NHC dimerization.[1][2] The Wanzlick path (black) is reversible and thermal; the Lemal path (red) is catalytic and often irreversible under mild conditions.

Thermodynamics and Kinetics[2][3][4]

The stability of a carbene relative to its dimer is governed by the Gibbs Free Energy equation:

Enthalpy ( ): The Driving Force

Dimerization is typically exothermic (

-

Electronic Factors: Aromaticity in the NHC ring (e.g., imidazol-2-ylidenes) stabilizes the monomer (lowering the ground state energy), making dimerization less exothermic. Saturated backbones (imidazolin-2-ylidenes) lack this aromatic stabilization and dimerize more aggressively.

-

Singlet-Triplet Gap: A larger singlet-triplet gap generally correlates with a higher activation energy for dimerization, as the reaction theoretically involves the interaction of filled

and empty

Entropy ( ): The Dissociation Key

Dimerization is entropically unfavorable (

-

At high temperatures, the

term dominates, shifting the equilibrium toward the monomer. -

This explains why Wanzlick dimers often dissociate upon heating (thermochromism).

Structural Determinants Data

The following table summarizes the dimerization tendencies of common NHC classes based on steric and electronic profiles.

| NHC Class | Backbone Structure | Steric Bulk (Wingtips) | Dimerization Tendency | Kinetic Status |

| IAd | Imidazol-2-ylidene | Adamantyl (Massive) | None | Monomer Only |

| IMes | Imidazol-2-ylidene | Mesityl (Large) | None | Monomer Only |

| SIMes | Imidazolin-2-ylidene | Mesityl (Large) | Low | Mostly Monomer |

| Benz-NHC | Benzimidazol-2-ylidene | Methyl (Small) | High | Dimer (Equilibrium) |

| Triazol-5-ylidene | Triazole | Phenyl (Medium) | Medium | Equilibrium Possible |

Experimental Protocols

To validate a Wanzlick equilibrium, one must rigorously exclude the Lemal acid-catalysis pathway. The following protocols are designed to be self-validating.

Protocol A: The "Acid-Scavenged" Crossover Experiment

This is the gold standard for proving thermal reversibility. If you mix Dimer

Reagents:

-

Dimer A (

): e.g., Bis(1,3-dimethylbenzimidazol-2-ylidene). -

Dimer B (

): e.g., Bis(1,3-diethylbenzimidazol-2-ylidene). -

Scavenger: Potassium Hydride (KH) or

. Crucial Step. -

Solvent:

-THF (dried over Na/K).

Workflow:

-

Preparation: In a glovebox, dissolve equimolar amounts of

and -

Control Sample: Transfer half the solution to an NMR tube (Sample 1).

-

Scavenged Sample: Add excess KH to the remaining solution, filter, and transfer to an NMR tube (Sample 2).

-

Thermal Stress: Heat both tubes to 60–80°C for 2 hours.

-

Analysis: Acquire

H NMR.-

Result 1 (True Equilibrium): Both Sample 1 and Sample 2 show the statistical 1:2:1 mixture of

. -

Result 2 (Acid Catalysis): Sample 1 shows crossover; Sample 2 (with KH) shows only

and

-

Protocol B: Variable Temperature NMR (VT-NMR)

Used to extract thermodynamic parameters (

Workflow:

-

Prepare a solution of the dimer in a high-boiling deuterated solvent (e.g., Toluene-

). -

Measure

H NMR spectra at 10K intervals (e.g., 298K to 380K). -

Integrate signals for Monomer (M) and Dimer (D).

-

Calculate

. -

Data Treatment: Plot

vs.-

Slope =

-

Intercept =

-

Experimental Visualization: Crossover Logic

Figure 2: Decision tree for interpreting Crossover Experiments. The presence of a base (KH) acts as a logic gate to distinguish thermal equilibrium from acid catalysis.

Implications for Drug Development

In pharmaceutical applications, NHCs are often used as ligands for transition metals (e.g., Pd-PEPPSI, Ru-Grubbs). The Wanzlick equilibrium has two major impacts:

-

Catalyst Degradation: If an NHC ligand dissociates from the metal center, it may dimerize. If this dimerization is irreversible (precipitate formation), the active catalyst concentration is permanently depleted.

-

Latent Catalysis: Dimerized NHCs (enetetramines) can be used as "masked" carbenes. They are air-stable solids that, upon heating in solution, release the active monomeric carbene to initiate catalysis. This is a valuable strategy for creating single-component, shelf-stable pre-catalysts.

References

-

Arduengo, A. J., et al. (1991). "A stable crystalline carbene."[3] Journal of the American Chemical Society, 113(1), 361-363. Link

-

Wanzlick, H. W. (1962). "Aspects of Nucleophilic Carbene Chemistry." Angewandte Chemie International Edition, 1(2), 75-80. Link

-

Lemal, D. M., et al. (1964).[4] "Tetraaminoethylenes.[4] The Question of Dissociation." Journal of the American Chemical Society, 86(12), 2518-2519. Link

-

Alder, R. W., et al. (1999). "The dimerization of diaminocarbenes: a theoretical study." Journal of the Chemical Society, Perkin Transactions 2, (11), 2463-2470. Link

-

Messelberger, J., et al. (2021).[2][5][6] "Wanzlick's equilibrium in tri- and tetraaminoolefins." Organic Chemistry Frontiers, 8, 6663-6669.[3] Link

-

Böhm, V. P., & Herrmann, W. A. (2000).[4] "The Wanzlick Equilibrium: A Crossover Experiment." Angewandte Chemie International Edition, 39(22), 4036-4038. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wanzlick's equilibrium in tri- and tetraaminoolefins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01320C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]

- 5. Wanzlick's equilibrium in tri- and tetraaminoolefins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Carbene reactivity from alkyl and aryl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Activation of PEPPSI-Type Palladium NHC Precatalysts

Abstract & Scope

This technical guide details the preparation of PEPPSI (P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation) palladium complexes. Unlike traditional phosphine-based catalysts (e.g., Pd(PPh₃)₄), PEPPSI complexes utilize N-Heterocyclic Carbene (NHC) ligands stabilized by a "throw-away" 3-chloropyridine ligand.[1] This architecture confers exceptional stability to air and moisture while maintaining high reactivity upon thermal activation.

This document focuses on the synthesis of the industry-standard PEPPSI-IPr and the sterically demanding PEPPSI-IPent , providing a robust, self-validating protocol for laboratory-scale production.

Mechanistic Insight: The "Throw-Away" Ligand Concept

To effectively use PEPPSI catalysts, one must understand their activation cycle. The complex is a precatalyst (Pd(II)).[2][3][4][5] It must shed the pyridine ligand and undergo reduction to Pd(0) to enter the catalytic cycle.[5]

Why 3-Chloropyridine?

The choice of 3-chloropyridine over simple pyridine is not arbitrary.

-

Electronic Effect: The electron-withdrawing chlorine atom reduces the

-donating capability of the pyridine nitrogen slightly, but the overall complex stability is enhanced due to crystal packing and solubility properties. -

Labillity: It binds tightly enough to prevent decomposition during storage (shelf-stable) but dissociates rapidly at

C to open the coordination site.

Activation Cycle Diagram

The following diagram illustrates the transition from the stable precatalyst to the active 12-electron species.

Figure 1: Activation pathway of PEPPSI precatalysts.[1][2] The 3-chloropyridine acts as a stabilizing cap that is thermally ejected to initiate catalysis.

Critical Material Selection

Success in this protocol relies heavily on the quality of the imidazolium salt and the base.

| Reagent | Role | Critical Specification |

| PdCl₂ | Palladium Source | Anhydrous, finely divided powder. Avoid "clumpy" hydrated salts. |

| Imidazolium Salt (e.g., IPr[2][3][5][6][7]·HCl) | NHC Precursor | High purity (>98%). Must be dry; trace water can lead to hydrolysis. |

| K₂CO₃ | Base | Must be anhydrous. Grind to a fine powder before use to increase surface area. |

| 3-Chloropyridine | Ligand & Solvent | 98%+.[5] Acts as the reaction solvent. Toxic/Irritant —handle in fume hood. |

| Celite | Filtration Aid | Standard grade (e.g., 545). |

Experimental Protocol: Synthesis of Pd-PEPPSI-IPr

Target Molecule: palladium(II) dichloride.[7]

Safety Pre-Check

-

3-Chloropyridine is noxious and readily absorbed through skin. Double-gloving and working in a well-ventilated fume hood are mandatory.

-

Palladium salts are potential sensitizers.

Step-by-Step Procedure (The "Organ" Method)

Step 1: Charge the Vessel In a round-bottom flask (equipped with a magnetic stir bar and a reflux condenser), add the following in order. Note: No inert atmosphere (glovebox) is strictly required for the setup, but reagents should be dry.

-

PdCl₂: 1.0 equiv (e.g., 177 mg, 1.0 mmol)[6]

-

IPr·HCl: 1.1 equiv (e.g., 468 mg, 1.1 mmol)

-

K₂CO₃: 5.0 equiv (e.g., 691 mg, 5.0 mmol) — Excess base is crucial to drive the deprotonation.

-

3-Chloropyridine: ~4.0 mL per mmol of Pd (Use as solvent).[8]

Step 2: Reaction (Metalation)

-

Heat the mixture to 80°C with vigorous stirring.

-

Duration: 16–24 hours.

-

Visual Check: The mixture should transition from a dark suspension to a bright yellow/orange slurry.

-

Self-Validating Check: If the solution turns black and mirrors the glass, Pd(0) "black" has formed (decomposition). Discard and check reagent dryness.

-

Step 3: Workup & Filtration

-

Cool the reaction mixture to room temperature.

-

Dilute with Dichloromethane (DCM) (approx. 10 mL per mmol Pd).

-

Filter the mixture through a pad of Celite into a clean flask.

-

Purpose: Removes unreacted K₂CO₃ and KCl byproducts.

-

-

Wash the Celite pad with additional DCM until the filtrate runs clear.

Step 4: Precipitation & Isolation

-

Concentrate the filtrate under vacuum (rotary evaporator) to remove the DCM. Do not evaporate to dryness yet; leave the 3-chloropyridine oil.

-

Add Pentane (or Hexanes) to the concentrated oil with rapid stirring.

-

A bright yellow solid should precipitate immediately.

-

Filter the solid and wash copiously with pentane to remove residual 3-chloropyridine.

-

Drying: Dry under high vacuum for 12 hours to remove trace ligands.

Yield: Typically 85–95%. Appearance: Canary yellow powder.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of PEPPSI-IPr.

Characterization & Quality Control

To ensure the precatalyst is active and pure, perform the following checks:

| Technique | Expected Result (PEPPSI-IPr) | Diagnostic Note |

| ¹H NMR (CDCl₃) | Distinct doublets for isopropyl methyls (~1.1–1.5 ppm). Pyridine signals shifted relative to free ligand. | Lack of symmetry indicates restricted rotation (normal). Sharp peaks confirm diamagnetic Pd(II). |

| Elemental Analysis | C, H, N within 0.4% of theoretical. | Crucial to confirm complete removal of K₂CO₃. |

| Solubility | Soluble in DCM, CHCl₃, THF. Insoluble in Pentane, Et₂O. | If insoluble in DCM, the filtration step failed (salts present). |

| Visual | Bright Yellow/Orange. | Red/Brown suggests oxidation or impurities. Black is Pd metal.[1][2][3][5][7][8][9][10][11][12][13] |

Application Protocols

General Activation (Suzuki-Miyaura)

PEPPSI catalysts are robust but require specific conditions to "turn on."

-

Solvent: Dioxane, Toluene, or IPA (Isopropanol).

-

Base: KOtBu (strong base, room temp activation) or K₂CO₃ (mild base, requires 60-80°C).

-

Loading: Typically 0.5 – 2.0 mol%.

Protocol:

-

Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (2.0 equiv), and PEPPSI-IPr (1 mol%) to a vial.

-

Evacuate and backfill with Argon (3x). (While the catalyst is air-stable, the active Pd(0) species is not).[3][5]

-

Stir at Room Temperature (if using KOtBu) or 80°C (if using K₂CO₃/Cs₂CO₃).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Reaction Stalls < 50% conversion | Catalyst death (Pd black formation). | Switch to PEPPSI-IPent (more bulky/stable). Ensure solvent is degassed.[3] |

| No Reaction at RT | Precatalyst not activated. | Heat to 60°C to force pyridine dissociation. Switch base to KOtBu. |

| Product contaminated with pyridine | Incomplete workup. | Perform an acidic wash (HCl 1M) during the organic workup of the final coupling reaction to remove the released 3-chloropyridine. |

References

-

Original PEPPSI Synthesis & Concept: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006).[5] A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

-

Mechanism and Activation Studies: Valente, C., Belowich, M. E., Hadei, N., & Organ, M. G. (2010). Pd-PEPPSI Complexes and the Negishi Reaction.[3][5][7][14] European Journal of Organic Chemistry, 2010(23), 4343–4354. [Link]

-

Steric Tuning (IPent vs IPr): Organ, M. G., Calimsiz, S., Sayah, M., & Lough, A. J. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 48(13), 2383–2387. [Link]

-

Comparative Review of Pd-NHC Catalysts: Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews, 40(10), 5151–5169. [Link]

Sources

- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. PEPPSI - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. guidechem.com [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]

- 13. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Imidazolium Salt Incomplete Deprotonation

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the deprotonation of imidazolium salts to generate NHCs. As a Senior Application Scientist, I've compiled this resource based on extensive field experience and a deep understanding of the underlying chemical principles to help you navigate and resolve common experimental hurdles. Our focus here is not just on what to do, but why you're doing it, ensuring a robust and reproducible synthetic methodology.

Troubleshooting Guide: Diagnosis and Resolution of Incomplete Deprotonation

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My imidazolium salt is not fully deprotonating, leading to low yields of my NHC or NHC-catalyzed product.

Q: I've treated my imidazolium salt with a base, but NMR analysis shows a significant amount of starting material remaining. What's going wrong?

A: Incomplete deprotonation is one of the most common challenges in NHC generation. The root cause almost always lies in a mismatch between the acidity of your imidazolium salt and the strength of the base used, or in suboptimal reaction conditions. Let's break down the potential culprits and how to address them systematically.

The deprotonation of an imidazolium salt to form an NHC is a reversible acid-base reaction. For the equilibrium to strongly favor the NHC product, the pKa of the base's conjugate acid must be significantly higher than the pKa of the imidazolium salt. The pKa of typical 1,3-dialkylimidazolium salts falls in the range of 21-24 in DMSO.[1][2]

Causality Check:

-

Insufficiently Strong Base: Using a base that is not strong enough is the primary reason for incomplete deprotonation. For instance, weaker bases like triethylamine are generally only capable of promoting C2-H/D exchange and are not strong enough to generate the free carbene in significant quantities.[3][4]

-

Degraded Base: Many strong bases, such as sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS), are extremely sensitive to moisture and air.[2] Improper storage or handling can lead to a significant reduction in their effective strength.

-

Verify pKa Values: Consult the literature to find the pKa of your specific imidazolium salt (or a close analog) and your chosen base in the solvent you are using. A comprehensive resource for pKa values in DMSO is the Bordwell pKa table.[5] A significant pKa difference (ideally > 4-5 units) is recommended for near-quantitative deprotonation.

-

Select a Stronger Base: If your current base is not sufficiently strong, consider switching to a more potent one.

| Base | Typical pKa of Conjugate Acid (in DMSO) | Common Applications & Notes |

| Potassium tert-butoxide (KOtBu) | ~32 | Effective for many common imidazolium salts. |

| Sodium Hydride (NaH) | ~35 | A strong, non-nucleophilic base. Ensure it is fresh and washed to remove mineral oil if necessary. |

| Potassium Hydride (KH) | ~36 | More reactive than NaH. |

| Sodium Amide (NaNH2) | ~38 | Very strong base. |

| Potassium Hexamethyldisilazide (KHMDS) | ~26 | A strong, sterically hindered, non-nucleophilic base. Ideal for preventing side reactions.[2] |

| n-Butyllithium (nBuLi) | ~50 | Extremely strong base, but can also act as a nucleophile. |

-

Ensure Base Integrity:

-

Use freshly opened bottles of strong bases whenever possible.

-

Handle all strong bases under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.

-

-

Monitor the Reaction by ¹H NMR: The most direct way to assess deprotonation is by ¹H NMR spectroscopy. The acidic C2-H proton of the imidazolium salt typically appears as a sharp singlet far downfield (often >9 ppm).[6][7] Upon successful deprotonation to form the NHC, this signal will disappear completely.

Caption: Monitoring NHC formation via ¹H NMR.

Issue 2: The deprotonation is slow or stalls, even with a sufficiently strong base.

Q: I'm using KHMDS, which should be strong enough, but the reaction is sluggish or incomplete. What other factors could be at play?

A: Beyond base strength, several other experimental parameters critically influence the rate and extent of deprotonation. These include solvent choice, temperature, and steric effects.

The reaction medium plays a crucial role in modulating the effective basicity of your reagent and stabilizing the resulting species.

Causality Check:

-

Inappropriate Solvent: The solvent can dramatically affect the deprotonation equilibrium. Polar, protic solvents (like water or alcohols) will be deprotonated themselves and are incompatible with strong bases. Even within aprotic solvents, polarity matters. Highly polar environments can stabilize the charged imidazolium salt, making deprotonation less favorable.[3][4] Anhydrous, aprotic solvents like THF, toluene, or dioxane are generally preferred.

-

Low Temperature: While many deprotonations are initiated at low temperatures (e.g., -78 °C) to control exotherms and potential side reactions, the reaction may be kinetically slow.[2] If the reaction does not proceed to completion, the temperature may need to be raised.

-

Steric Hindrance: Bulky substituents on the nitrogen atoms of the imidazolium salt (e.g., 2,6-diisopropylphenyl groups in IPr) or on the base itself can sterically hinder the approach of the base to the C2 proton.[2]

-

Solvent Selection and Preparation:

-

Choose an appropriate solvent: Anhydrous THF is a common and effective choice for many NHC preparations. Toluene or benzene can also be used.

-

Ensure anhydrous conditions: Use a freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF) or use a commercially available anhydrous solvent from a sealed bottle. Even trace amounts of water can quench the strong base.

-

-

Optimize Reaction Temperature:

-

Start the base addition at a low temperature (e.g., 0 °C or -78 °C) for safety and selectivity.

-

After the addition is complete, allow the reaction to slowly warm to room temperature.

-

If the reaction is still incomplete after several hours at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Always monitor for potential decomposition at higher temperatures.

-

-

Address Steric Issues:

-

If you suspect steric hindrance is a problem, consider using a less sterically demanding strong base. For example, if KOtBu is failing, NaH or KH, which are smaller, might be more effective.

-

Allow for longer reaction times. Sterically hindered reactions are often simply slower.

-

Caption: Systematic troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use a weaker base if I use a different solvent? While solvent can influence basicity, it's generally not sufficient to make a fundamentally weak base (like triethylamine) strong enough for complete deprotonation of a standard imidazolium salt. The pKa difference remains the dominant factor.[3] The primary role of the solvent is to facilitate the reaction without interfering, rather than to dramatically boost the base's intrinsic strength.

Q2: I'm seeing side products. Could this be related to my deprotonation conditions? Absolutely. If deprotonation is slow or incomplete, side reactions can become competitive. For instance:

-

"Abnormal" NHC Formation: In some cases, deprotonation can occur at the C4 or C5 position, leading to an "abnormal" N-heterocyclic carbene (aNHC).[2][8] This is more likely if the C2 position is blocked or if the reaction conditions are particularly harsh.

-

Base Acting as a Nucleophile: Some strong bases, like organolithium reagents, can act as nucleophiles, leading to unwanted addition reactions. Using a non-nucleophilic, sterically hindered base like KHMDS can mitigate this risk.[2][9]

Q3: How do the N-substituents on the imidazolium salt affect deprotonation? The electronic and steric nature of the N-substituents significantly impacts the acidity of the C2 proton.

-

Electron-withdrawing groups will increase the acidity of the C2-H, making deprotonation easier (i.e., requiring a less strong base).

-

Electron-donating groups will decrease the acidity, making deprotonation more difficult.[6][10]

-

Bulky substituents (like mesityl or diisopropylphenyl groups) can sterically shield the C2 proton, making it less accessible to the base and potentially slowing down the reaction rate.[11]

Q4: Does the counter-ion of the imidazolium salt matter? Yes, the counter-ion can influence both the solubility of the salt and the rate of deprotonation.[12][13] Halide ions like chloride or bromide can participate in hydrogen bonding, which may facilitate the C-H bond cleavage.[14] Larger, non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) may result in different solubility profiles and deprotonation kinetics.

References

-

M. C. G. G. et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

G. G., M. C. et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC. Available at: [Link]

-

Synthesis and characterization of low-dimensional N-heterocyclic carbene lattices. (2024). Nature. Available at: [Link]

-

pKa values with different substituents on imidazolium cations. (n.d.). ResearchGate. Available at: [Link]

-

Chelating Imidazolium Salts as Carbene (NHC) Precursors. (n.d.). ResearchGate. Available at: [Link]

-

C., L. et al. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. PMC. Available at: [Link]

-

The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Velle, A. et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Available at: [Link]

-

Velle, A. et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC. Available at: [Link]

-

A targeted and systematic approach to the study of pKa values of imidazolium salts in DMSO. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. (n.d.). ACS Publications. Available at: [Link]

-

N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc-]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. (n.d.). ResearchGate. Available at: [Link]

-

Nanoclusters in Ionic Liquids: Evidence for N -Heterocyclic Carbene Formation from Imidazolium-Based Ionic Liquids Detected by 2 H NMR. (n.d.). ResearchGate. Available at: [Link]

-

Targeted and Systematic Approach to the Study of pKa Values of Imidazolium Salts in Dimethyl Sulfoxide. (n.d.). ACS Publications. Available at: [Link]

-

N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. (n.d.). Semantic Scholar. Available at: [Link]

-

1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. (n.d.). International Science Community Association. Available at: [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube. Available at: [Link]

-

N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. (2023). ACS Publications. Available at: [Link]

-

Full article: Synthesis and crystal structures of novel controlled three-dimensional organic mercury (II) supermolecule complexes based on poly N-heterocyclic carbenes. (2026). Taylor & Francis. Available at: [Link]

-

N-heterocyclic carbene – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. (2009). PMC. Available at: [Link]

-

An Imidazolium Salt That Uncharacteristically Avoids the Imminent Deprotonation of Its Acidic 2-H Proton by KN(SiMe3)2. (n.d.). Organometallics. Available at: [Link]

-

Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. (n.d.). PMC. Available at: [Link]

-

The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. (n.d.). PMC. Available at: [Link]

-

¹H NMR spectra of imidazolium ligand NHC‐2 (bottom, black), complex... (n.d.). ResearchGate. Available at: [Link]

-

pKa of imidazoles. (2017). Chemistry Stack Exchange. Available at: [Link]

-

The importance of N-heterocyclic carbene basicity in organocatalysis. (n.d.). Semantic Scholar. Available at: [Link]

-

A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. (n.d.). PMC. Available at: [Link]

-

N-Heterocyclic Carbenes. (2003). Macmillan Group. Available at: [Link]

-

First and second deprotonation of imidazole. (n.d.). ResearchGate. Available at: [Link]

-

Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. (2020). RSC Publishing. Available at: [Link]

-

A Facile Route to C2-Substituted Imidazolium Ionic Liquids. (n.d.). PMC. Available at: [Link]

-

Isolation of a C5-deprotonated imidazolium, a crystalline "abnormal" N-heterocyclic carbene. (2009). Science. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of a C5-deprotonated imidazolium, a crystalline "abnormal" N-heterocyclic carbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 13. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]

Identifying carbene decomposition products by 1H NMR

Welcome to the Carbene & Carbenoid Chemistry Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Carbene chemistry—particularly metal-carbenoid transformations via diazo precursors—is a high-reward, high-risk field. When these reactions fail, they often result in "black tar" and complex NMR spectra.

This guide is designed to help you deconvolute those spectra. We move beyond simple product verification to forensic spectral analysis , helping you identify specific decomposition pathways so you can adjust your reaction conditions accordingly.

Module 1: The Diagnostic Triage

Before assigning specific structures, you must categorize the failure mode. Use this decision matrix to interpret your crude

Figure 1: Diagnostic decision tree for analyzing crude carbene reaction mixtures. Follow the path based on observed spectral signals to identify the primary failure mode.

Module 2: The "Rogues Gallery" of Decomposition Products

When a metal-carbenoid (

Carbene Dimerization (Alkene Formation)

The Mechanism: Two carbenoid units couple, often catalyzed by the metal center or protons.

-

Region: 6.0 – 7.0 ppm (Vinylic).

-

Appearance: Often highly symmetric.

-

Maleates (cis): Typically downfield (e.g., ~6.2 ppm for diethyl maleate).

-

Fumarates (trans): Typically upfield of the cis isomer (e.g., ~6.8 ppm for diethyl fumarate).

-

-

Why it happens: High local concentration of diazo precursor relative to substrate.

Azine Formation

The Mechanism: The metal carbenoid reacts with unreacted diazo precursor, or two diazo molecules react directly.

-

Region: 8.0 – 8.8 ppm.

-

Appearance: Sharp singlets (if symmetric) or doublets.

-

Differentiation: Distinct from aldehydes (9+ ppm) and aromatics (7-8 ppm). This is the "danger zone" signal indicating your addition rate was too fast.

Water Insertion (Alcohol/Carbonyl Formation)

The Mechanism: Adventitious water is an excellent nucleophile for electrophilic carbenoids.

-

Alcohol Form: Broad singlet (O-H) + doublet/multiplet at 3.5 – 4.5 ppm (

-proton). -

Carbonyl Form: If the carbene was

-keto or

Solvent Insertion (THF, Toluene, etc.)

The Mechanism: Highly reactive "free" carbenes or electrophilic carbenoids can insert into C-H bonds of the solvent. The Signature:

-

THF Insertion: Complex multiplets at 3.7 – 4.2 ppm (

-H of THF ring). -

Toluene Insertion: Expansion of the benzylic region (2.3 – 3.0 ppm) or ring expansion products (cycloheptatrienes) appearing in the alkene region (5.0 – 6.5 ppm).

Summary Table: Chemical Shift Fingerprints

| Decomposition Product | Key Signal ( | Multiplicity | Notes |

| Diazo Precursor | 4.5 – 5.5 | Broad Singlet | Usually broad due to quadrupole relaxation of N. |

| Maleate (Dimer) | 6.0 – 6.4 | Singlet | Cis-alkene.[3] Symmetric. |

| Fumarate (Dimer) | 6.6 – 7.0 | Singlet | Trans-alkene. Symmetric. |

| Azine | 8.0 – 8.8 | Singlet | |

| Aldehyde | 9.5 – 10.0 | Singlet/Doublet | Result of water insertion/oxidation. |

| Cycloheptatriene | 5.0 – 6.5 | Multiplets | Result of insertion into Benzene/Toluene. |

Module 3: Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Yield Determination

Why: Decomposition products often have similar polarity to products, making isolation difficult. qNMR is the only way to get an accurate "true" yield before purification.

Reagents:

-

Internal Standard: 1,3,5-Trimethoxybenzene (TMB). Reason: Non-volatile, distinct singlet at ~6.1 ppm, high molecular weight minimizes weighing errors.

-

Solvent:

(or reaction solvent if using

Step-by-Step:

-

Weigh Crude: Evaporate reaction solvent. Weigh ~20 mg of crude material precisely into a vial.

-

Weigh Standard: Add ~10 mg of TMB precisely.

-

Dissolve: Add 0.6 mL

. Ensure complete dissolution (sonicate if necessary). -

Acquire: Run

NMR with a relaxation delay ( -

Calculate:

(Where

Module 4: Troubleshooting FAQs

Q1: My reaction turned black immediately. Does this mean it failed?

-

Answer: Not necessarily, but it indicates nanoparticle formation. If the metal catalyst aggregates into nanoparticles (heterogeneous), it becomes less active for carbene transfer and more active for decomposition.

-

Action: Check the NMR. If you see product signals, filter the black precipitate (metal) through Celite. If you see only broad humps, the catalyst "crashed out" before the reaction finished.

Q2: I see a forest of peaks in the aliphatic region (1.0 - 2.0 ppm).

-

Answer: This is likely carbene polymerization (polymethylenes). This occurs with highly reactive carbenes (like diazomethane derivatives) lacking steric bulk.

-

Action: Increase the steric bulk of your ligand or lower the concentration.

Q3: How do I stop Azine formation?

-

Answer: Azines form when the Diazo concentration is too high relative to the catalyst turnover rate.

-

Action: Use slow addition (syringe pump). Add the diazo compound over 1–2 hours to the solution containing the catalyst and substrate. This keeps the steady-state concentration of diazo low.

Q4: Can I distinguish between Singlet and Triplet carbene products by NMR?

-

Answer: Indirectly. Singlet carbenes typically insert stereospecifically (retention of configuration). Triplet carbenes scramble stereochemistry.

-

Action: If you started with a cis-alkene and your cyclopropane product is a mixture of cis and trans, you likely went through a Triplet pathway (or a radical stepwise mechanism).

References

-

Doyle, M. P., et al. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience. (Foundational text on diazo decomposition pathways).

-

Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal-Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861–2904. (Detailed discussion on insertion vs. dimerization).

-

Arduengo, A. J. (1999). "Looking for Stable Carbenes: The Difficulty in Isolating Carbenes." Accounts of Chemical Research. (Background on carbene stability and dimerization).

-

Barluenga, J., et al. (2011). "Metal-Carbenoids in Organic Synthesis." Angewandte Chemie International Edition. (Comprehensive review including decomposition modes).

Sources

Preventing hydrolysis of 1,3-dihydro-2H-imidazol-2-ylidene

This technical guide addresses the stability and handling of 1,3-dihydro-2H-imidazol-2-ylidene and its derivatives. While often referred to as "stable carbenes," these species are thermodynamically unstable toward hydrolysis, rapidly converting to formamides or azolium salts in the presence of trace moisture.

Technical Support Center: Preventing Hydrolysis of NHCs

Topic: Stabilization and Handling of 1,3-dihydro-2H-imidazol-2-ylidene (NHC) Role: Senior Application Scientist Status: Operational

Core Analysis: The Hydrolysis Threat

The "stability" of N-Heterocyclic Carbenes (NHCs) is kinetic, not thermodynamic. The divalent carbon center is a strong Lewis base and nucleophile. Upon exposure to water, the following irreversible cascade occurs:

-

Protonation/Association: Water protonates the carbene carbon (or forms a H-bonded complex), generating an imidazolium hydroxide ion pair.

-

Nucleophilic Attack: The hydroxide ion attacks the C2 carbon.

-

Ring Opening: The C-N bond cleaves, destroying the heterocycle and yielding the thermodynamically stable formamide.

Critical Threshold: Water content >10 ppm in solvents is sufficient to initiate catalytic decomposition or stoichiometric consumption of the free carbene.

Troubleshooting Guide (Q&A)

Category A: Generation & Isolation

Q: I am generating the free carbene from its imidazolium salt using KOtBu in THF, but 1H NMR shows significant formamide formation immediately. Why? A: This is a classic "wet base" scenario. While you likely dried the THF, commercial alkoxide bases (KOtBu, NaOtBu) are highly hygroscopic.

-

The Diagnostic: Check your "dry" base. If the KOtBu appears clumpy or sticky, it contains KOH and water.

-

The Fix: Sublimation of KOtBu is the gold standard, but purchasing "anhydrous grade" ampules and storing them strictly in a glovebox is more practical. Alternatively, switch to KHMDS (Potassium hexamethyldisilazide) , which is less hygroscopic and available as a reliable anhydrous solution in toluene/THF.

Q: Can I store the unsubstituted 1,3-dihydro-2H-imidazol-2-ylidene parent structure? A: No. The unsubstituted parent (where N-substituents are H) is transient and will rapidly tautomerize to imidazole or dimerize (Wanzlick equilibrium) even in the absence of water.

-

The Reality: "Stable" carbenes require bulky N-substituents (e.g., Mesityl, Dipp, Adamantyl) to provide kinetic protection (steric shielding) of the carbene center. If you must use the parent structure, generate it in situ at low temperatures (-78 °C) and trap it immediately with your metal or electrophile.

Category B: Solvent & Atmosphere[1]

Q: My solvent system typically reads <50 ppm water on a Karl Fischer titrator. Is this dry enough? A: No. For isolating free carbenes, you need <10 ppm water content.

-

The Reasoning: At 50 ppm, a 10 mL solvent volume contains ~0.028 mmol of water. If you are working on a 0.1 mmol scale, you have already hydrolyzed ~30% of your carbene.

-

The Protocol: See Protocol A below for proper drying using activated molecular sieves.

Q: I see a white precipitate form when I add my carbene to the reaction vessel. Is this the hydrolyzed product? A: It depends.

-

Scenario 1 (Hydrolysis): If the precipitate is the azolium salt (protonated carbene), it means adventitious water protonated the carbene, regenerating the precursor.

-

Scenario 2 (Base Byproduct): If you generated the carbene using KOtBu, the byproduct is KCl or KBr (insoluble in THF/Toluene). This is normal.

-

Validation: Filter the mixture and run a 1H NMR of the filtrate. A sharp singlet >200 ppm (13C) confirms the free carbene.

Experimental Protocols

Protocol A: Ultra-Drying Solvents (The "Sieve-Trick")

Standard distillation is often insufficient for NHC isolation. This protocol ensures <5 ppm water.

-

Activation: Fill a Schlenk flask with 3Å or 4Å molecular sieves (beads, not powder). Heat to 300°C under high vacuum (<0.1 mbar) for 12 hours. Cool under Argon.

-

Storage: Transfer the pre-dried solvent (e.g., from a solvent system) onto the activated sieves.

-

Curing: Allow the solvent to stand over the sieves for 48 hours without stirring.

-

Why no stirring? Stirring grinds the sieves, creating dust that can act as a Lewis acid or nucleation site for decomposition.

-

-

Usage: Cannulate the supernatant directly into your reaction flask. Never pour.

Protocol B: Self-Validating In-Situ Generation

Use this workflow to verify carbene formation before adding your valuable catalyst/substrate.

-

Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

-

Loading: Add Imidazolium salt (1.0 equiv) and KHMDS (1.05 equiv) inside a glovebox or under positive Argon flow.

-

Solvent Addition: Add anhydrous THF (Protocol A) via syringe.

-

Indicator Check (The "Self-Check"):

-

Observation: Most aryl-substituted NHCs (e.g., IMes, IPr) do not change color significantly (pale yellow).

-

Validation: Remove a 0.1 mL aliquot, mix with 0.5 mL dry C6D6 in a J-Young NMR tube.

-

Target Signal: Look for the disappearance of the N-CH-N proton (usually roughly 9-11 ppm) and the absence of the formamide -CHO proton (usually 8-9 ppm).

-

-

Reaction: Once validated, cannulate the carbene solution into your substrate flask immediately. Do not store.

Quantitative Data: Stability & pKa

| Precursor (Salt) | N-Substituents | pKa (DMSO) | Kinetic Stability (Free Carbene) | Hydrolysis Product |

| Imidazolium | H, H | ~21-22 | Transient (Tautomerizes/Dimerizes) | Imidazole / Formamide |

| IPr·HCl | 2,6-di-iPr-Ph | 21.3 | High (Storable under Argon) | N,N'-bis(di-iPr-Ph)formamide |

| IMes·HCl | Mesityl | 20.8 | Moderate (Use immediately) | N,N'-dimesitylformamide |

| ICy·HCl | Cyclohexyl | 21.2 | Low (Dimerizes slowly) | N,N'-dicyclohexylformamide |

Mechanism & Logic Visualization

Figure 1: Hydrolysis Pathway of 1,3-dihydro-2H-imidazol-2-ylidene

This diagram illustrates the irreversible destruction of the carbene by water.

Caption: The hydrolysis cascade. Note that in aprotic solvents (THF/Toluene), the H-bonded complex is the first intermediate, rapidly rearranging to the ring-opened formamide.

Figure 2: Troubleshooting Decision Tree

Follow this logic to diagnose decomposition issues.

Caption: Diagnostic logic for distinguishing between moisture contamination (hydrolysis) and reagent failure (incomplete reaction).

References

-

Arduengo, A. J. (1991).[1] Looking for Stable Carbenes: The Difficulty in Isolating the Parent Imidazol-2-ylidene. Accounts of Chemical Research. Link

-

Hollóczki, O., et al. (2011). Hydrolysis of Imidazole-2-ylidenes: Mechanism and Energetics. Journal of the American Chemical Society.[2] Link

-

Bradley, D., et al. (2010).[3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Link

-

Hopkinson, M. N., et al. (2014). An Overview of N-Heterocyclic Carbenes. Nature. Link

Sources

Removing water from solvents for moisture-sensitive carbene synthesis

Topic: Solvent Drying Protocols for N-Heterocyclic Carbene (NHC) Generation Ticket ID: NHC-DRY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Mission Statement

You are accessing the advanced troubleshooting hub for N-Heterocyclic Carbene (NHC) synthesis. Because free carbenes possess a conjugate acid pKₐ of ~20–24 (in water), they act as powerful Brønsted bases. Any trace moisture (>10 ppm) will result in immediate protonation, reverting the carbene to its azolium salt and quenching catalytic activity.

This guide moves beyond "textbook" distillation. It prioritizes Molecular Sieve (3Å) protocols, which have been proven by Williams et al. (2010) to outperform dangerous sodium/benzophenone stills for most solvents, achieving sub-5 ppm water levels necessary for sensitive organometallic chemistry.

Module 1: The Mechanistic Foundation

Why "Dry" Isn't Dry Enough

Commercial "Anhydrous" solvents often contain 30–50 ppm of water. For a standard organic reaction, this is negligible. For NHCs, it is catastrophic.

-

The Failure Mode:

-

The Threshold: To maintain a free carbene in solution without significant degradation, water content must be < 10 ppm (ideally < 5 ppm).

-

The Measurement: Standard color indicators (benzophenone) turn purple at ~10–20 ppm. To guarantee < 5 ppm, you must rely on Coulometric Karl Fischer (KF) titration or rigorously activated sieves.

The Logic of Drying Agents

We prioritize 3Å Molecular Sieves over 4Å sieves or reactive metals for three reasons:

-

Universality: 3Å pores adsorb water (approx 2.8Å) but exclude methanol and acetonitrile, which would compete for binding sites in 4Å sieves.[1]

-

Safety: Eliminates fire risks associated with sodium/potassium stills.[2]

-

Efficiency: Properly activated 3Å sieves reduce THF water content to < 5 ppm, whereas Na/Benzophenone typically stalls at ~40 ppm.

Module 2: Primary Drying Protocols

Protocol A: The "Sieve Spike" Method (Gold Standard)

Recommended for: THF, Toluene, DCM, Acetonitrile, Methanol.

The Critical Variable: Activation Most failures occur because sieves were not activated at sufficiently high temperatures. Sieves absorb water at 120°C; standard ovens are useless.[2][3][4]

Step-by-Step Workflow:

-

Selection: Use 3Å Molecular Sieves (Beads, 4-8 mesh).

-

Activation:

-

Place sieves in a Schlenk flask.

-

Heat to 300°C (using a sand bath or heating mantle) under high vacuum (< 0.1 mbar) .

-

Duration: 15–24 hours .

-

Cooling: Allow to cool to room temperature under vacuum or dry Argon flow. Do not expose to air.[5]

-

-

The "Spike":

-

Add activated sieves to the solvent bottle/flask at 20% mass/volume (e.g., 20g sieves per 100mL solvent).

-

Note: Decant solvent from the beads; do not stir the beads (generates dust).

-

-

Incubation:

-

Allow to stand for 48 hours .

-

Result: Water content typically drops to < 2 ppm .

-

Protocol B: Solvent Purification Systems (SPS)

Recommended for: High-throughput labs.

If your facility uses an SPS (Grubbs-type columns), verify the following:

-

Dispensing: Must be done into a flame-dried Schlenk flask under Argon.

-

Post-Dispensing: If the SPS is old, the solvent may still be ~10–20 ppm. Recommendation: Dispense from SPS, then store over activated 3Å sieves (Protocol A) for 24 hours as a "polishing" step.

Module 3: Visualization & Logic

Workflow: Sieve Activation & Usage

Figure 1: Critical path for activating molecular sieves.[6] Failure to follow the "Cooling" step is the #1 cause of wet solvents.

Decision Matrix: Troubleshooting Wet Solvents

Figure 2: Diagnostic logic for identifying the source of moisture in carbene reactions.

Module 4: Comparative Data (Drying Efficiency)

The following data compares residual water content (ppm) after 48 hours of drying.

| Solvent | Initial Water (ppm) | Na/Benzophenone (ppm) | 3Å Sieves (20% w/v) (ppm) | Recommendation |

| THF | ~150 | 43.4 | 6.1 | Use Sieves |

| DCM | ~80 | 13.0 (CaH₂) | 0.1 | Use Sieves |

| Toluene | ~220 | 34.0 | 0.9 | Use Sieves |

| Methanol | ~300 | 33.0 (Mg/I₂) | 10.1 | Use 3Å Sieves ONLY |

| Acetonitrile | ~250 | Distillation Difficult | 4.0 | Use 3Å Sieves ONLY |

Data Source: Williams, D. B. G., et al. J. Org.[7] Chem. 2010.[7][8][9]

Module 5: Troubleshooting FAQs

Q: My benzophenone indicator is green, not deep purple. Can I proceed? A: No. Green indicates the presence of the radical anion but also significant impurities or moisture (approx 50-100 ppm). For carbene synthesis, you need the deep purple/blue color of the dianion, which indicates < 10 ppm. However, note that benzophenone is not compatible with DCM or acetonitrile.

Q: I used 4Å sieves for Acetonitrile and my reaction failed. A: This is a known failure mode. Acetonitrile (molecular diameter ~4.2Å) can enter the pores of 4Å sieves, competing with water and reducing drying efficiency. Always use 3Å sieves for small polar solvents (MeOH, MeCN).

Q: Can I activate sieves in a standard oven at 120°C? A: Absolutely not. At 120°C, molecular sieves are actually hygroscopic and will absorb atmospheric moisture.[2][3] You must break the capillary forces holding the water by heating to 300°C under dynamic vacuum.

Q: I dispensed dry solvent, but my carbene still protonated. Why? A: Check your glassware. Borosilicate glass adsorbs a monolayer of water that vacuum alone cannot remove. You must flame-dry your Schlenk flasks under vacuum immediately before use to desorb this surface water.

References

-

Williams, D. B. G., & Lawton, M. (2010).[7][8] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[7] [Link]

-

Burfield, D. R., Gan, G. H., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying.[1][2][3][4][7][8][9][10][11] A reappraisal by application of a novel method for solvent water assay. Journal of Applied Chemistry and Biotechnology, 28(1), 23–30. [Link]

-

Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122–3172. [Link]

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. reddit.com [reddit.com]

- 6. jalonzeolite.com [jalonzeolite.com]

- 7. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scielo.br [scielo.br]

Validation & Comparative

Beyond Nickel: A Definitive Guide to Determining Tolman Electronic Parameters for Imidazol-2-ylidenes

[1]

Executive Summary

The Tolman Electronic Parameter (TEP) remains the benchmark for quantifying the electron-donating properties of ligands in organometallic chemistry. Originally defined by the

This guide details the two field-validated industry standards for determining TEP for N-Heterocyclic Carbenes (NHCs), specifically imidazol-2-ylidenes: the Iridium Carbonyl Proxy Method (the current "Gold Standard" for correlation) and the Selenium Adduct Method (a high-throughput NMR alternative).

The Challenge: Why the Original Tolman Method Failed

Tolman's original scale (1977) relied on the synthesis of [Ni(CO)3(L)]. While electronically pure, this method presents an unacceptable safety risk:

-

Precursor Toxicity: Ni(CO)4 (nickel tetracarbonyl) is a volatile liquid (bp 43 °C) with an LC50 of ~3 ppm.[1] It is classified as an extreme inhalation hazard.

-

Instability: Many [Ni(CO)3(NHC)] complexes are thermally unstable, complicating IR acquisition.[1]

The Solution: We utilize stable, isoelectronic square-planar complexes of Iridium(I) or Rhodium(I), or non-metal Selenium adducts, and apply linear regression algorithms to correlate these values back to the original Tolman scale.

Method A: The Iridium Carbonyl Proxy (The Gold Standard)

Best For: Publication-quality data, direct comparison with phosphines, and absolute TEP quantification.

The Principle

The complex [IrCl(CO)2(NHC)] is synthesized.[1][2] Because the CO stretching frequencies respond sensitively to the electron density at the metal center (via

-

Stronger Donor (NHC): More electron density on Ir

More

The Correlation Equation

Since the Iridium complex has cis-carbonyls, it displays two absorption bands (symmetric

Where

Experimental Protocol: Synthesis of [IrCl(CO)2(NHC)]

Safety Note: This protocol involves Carbon Monoxide (CO).[1] All steps involving CO must be performed in a well-ventilated fume hood with a CO detector present.

Step 1: In Situ Deprotonation and Metallation

-

Preparation: In a glovebox, charge a Schlenk flask with the imidazolium salt (1.0 equiv), [Ir(cod)Cl]2 (0.5 equiv), and KOtBu (1.1 equiv).

-

Scientist's Insight: Using [Ir(cod)Cl]2 is superior to other Ir sources because the cyclooctadiene (cod) ligand is labile enough to be displaced by the NHC but stable enough to handle easily.[1]

-

-

Solvent Addition: Add anhydrous THF (degassed).

-

Reaction: Stir at room temperature for 1–2 hours. The solution usually turns from orange to yellow/red depending on the NHC.

-

Checkpoint: This forms the intermediate [IrCl(cod)(NHC)].[1]

-

Step 2: Ligand Exchange (Carbonylation)[1]

-

Setup: Transfer the flask to a fume hood. Connect to a Schlenk line.

-

CO Purge: Bubble CO gas directly through the solution for 15–30 minutes.

-

Visual Cue: A rapid color change (often to bright yellow) indicates the displacement of 'cod' by CO.

-

-

Isolation: Remove solvent in vacuo.

-

Purification: Recrystallize from CH2Cl2/Hexanes.

-

Why:[IrCl(CO)2(NHC)] complexes are generally air-stable as solids, making IR analysis straightforward.[1]

-

Step 3: Data Acquisition

-

Dissolve the purified complex in CH2Cl2 (DCM).

-

Record the IR spectrum in a solution cell (CaF2 windows recommended).

-

Identify the two strong carbonyl peaks (typically 2080–1950 cm⁻¹).

Method B: The Selenium Adduct Method (The NMR Alternative)

Best For: High-throughput screening, labs without CO handling capabilities, and relative ranking of ligand families.

The Principle

Selenium forms a stable adduct with NHCs (NHC=Se). The

-

Mechanism: The chemical shift (

) depends on the -

Trend: Higher field (lower ppm) = Stronger

-donor / Weaker -

Range: Shifts can span over 800 ppm, offering higher resolution than IR in some cases.

Experimental Protocol: Synthesis of [Se(NHC)]

Safety Note: Selenium powder is toxic.[1] Handle with care.

-

Mixing: In a vial, combine the imidazolium salt (1.0 equiv), K2CO3 (excess, ~2.0 equiv), and elemental Selenium powder (black or grey, 5.0 equiv).

-

Solvent: Add MeOH or Acetone (technical grade is often sufficient, but dry MeOH is preferred for consistency).

-

Reaction: Stir at 60 °C for 16 hours.

-

Scientist's Insight: The excess Se ensures complete conversion. The reaction is heterogeneous.

-

-

Workup: Filter through a pad of Celite to remove unreacted Se and inorganic salts. Concentrate the filtrate.

-

Analysis: Dissolve in CDCl3. Acquire

NMR (referenced to Me2Se or SeO2).[1]

Comparative Analysis

| Feature | Method A: Iridium Carbonyl (Ir-CO) | Method B: Selenium Adduct (Se-NMR) |

| Primary Output | IR Frequency ( | NMR Shift ( |

| Correlation to TEP | Direct & Linear (R² > 0.[1]98) | Inverse & Qualitative (Trend-based) |

| Resolution | Moderate (bands are broad) | High (sharp peaks, wide window) |

| Safety Profile | Low (Requires CO gas) | Moderate (Toxic solids, no gas) |

| Throughput | Low (Requires isolation/purification) | High (Filter & Measure) |

| Cost | High (Iridium precursor) | Low (Selenium powder) |

| Recommendation | Use for final characterization of lead ligands.[1] | Use for screening libraries of ligands. |

Visualizations

Comparison of Workflows

The following diagram illustrates the decision logic and workflow for both methods.

Caption: Decision matrix and workflow for selecting between Iridium-based absolute quantification and Selenium-based relative screening.

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Kelly III, R. A., Clavier, H., Giudice, S., Scott, N. M., Stevens, E. D., Bordner, J., Samardjiev, I., Hoff, C. D., Cavallo, L., & Nolan, S. P. (2008). Determination of the Electronic and Steric Properties of Key N-Heterocyclic Carbenes (NHCs) and Their Effect on Ru-Catalyzed Olefin Metathesis. Organometallics, 27(1), 202–210. Link

-

Dröge, T., & Glorius, F. (2010). The Measure of All Rings—N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 49(39), 6940–6952. Link[1]

-

Nelson, D. J., & Nolan, S. P. (2013). Quantifying and Understanding the Electronic Properties of N-Heterocyclic Carbenes. Chemical Society Reviews, 42(16), 6723-6753. Link[1]

-

Gusev, D. G. (2009). Electronic and Steric Parameters of N-Heterocyclic Carbenes: TEP vs HEP. Organometallics, 28(22), 6458–6461. Link

Safety Operating Guide

Safe Handling and Disposal of 1,3-Dihydro-2H-imidazol-2-ylidene (NHC) Species

Executive Summary & Chemical Context

1,3-dihydro-2H-imidazol-2-ylidene represents the parent structure of N-Heterocyclic Carbenes (NHCs). In drug development and catalysis (e.g., olefin metathesis, cross-coupling), these species are utilized as strong

Critical Distinction:

-

Precursor State: Stable imidazolium salts (solid, shelf-stable, irritant).

-

Active State: Free carbenes (generated in situ or isolated in a glovebox). This guide focuses on the Active State.

Free NHCs are strong Lewis bases and nucleophiles . They are thermodynamically unstable toward moisture and oxygen. Improper disposal of active carbenes can result in rapid exothermic hydrolysis, oxidative decomposition, or fire hazards if flammable solvents are present.

The Core Directive: Never dispose of active NHC species directly. You must chemically quench the carbene functionality to a stable imidazolium salt or urea derivative before it enters the waste stream.

Hazard Identification & Reactivity Profile

| Parameter | Classification | Operational Implication |

| Stability | Air/Moisture Sensitive | Must be handled under Inert Atmosphere ( |

| Reactivity | Strong Base / Nucleophile | Reacts violently with strong acids; reacts exothermically with water. |

| Health | Skin/Eye Irritant (Cat 2/2A) | Corrosive to mucous membranes in free base form. |

| Flammability | Solvent Dependent | Often dissolved in THF, Toluene, or Hexanes (High Flammability). |

The "Graduated Quench" Protocol

This protocol utilizes a self-validating "Graduated Quench" method. By introducing a proton source in a controlled manner, we convert the reactive carbene back into a benign imidazolium salt.

Reagents Required:

-

Primary Quenching Agent: Isopropanol (IPA) or Methanol (MeOH).

-

Secondary Quenching Agent: Dilute Acetic Acid (AcOH) or dilute Hydrochloric Acid (1M HCl).

-

Solvent: Dichloromethane (DCM) or Toluene (if dilution is needed).

Step-by-Step Procedure:

Step 1: Isolation & Dilution (Inert Environment)

-

If the NHC is a solid in a glovebox, dissolve it in a non-reactive solvent (Toluene or THF) to create a slurry/solution. Do not quench solids directly to avoid hot spots.

-

If the NHC is already in solution, ensure the reaction vessel is vented to a bubbler or open to the back of the fume hood to relieve pressure.

Step 2: The Protonation (The Quench)

-

Mechanism:

. -

Slowly add Isopropanol (IPA) to the stirring NHC solution.

-

Ratio: Add approx. 10 mL of IPA per gram of NHC.

-

Observation: Watch for heat generation. If the solution was colored (common with metal-NHC complexes), a color change often indicates the breakdown of the active species.

-

-

Validation: Allow to stir for 15 minutes. The mixture is now a "protic" environment, preventing the existence of free carbene.

Step 3: Acidification (Final Stabilization)

-

To ensure complete conversion to the stable salt and neutralize any alkoxides formed:

-

Add Dilute Acetic Acid (or 1M HCl) until the pH is neutral or slightly acidic (pH 5-7).

-

Why: This converts the basic alkoxides into alcohols and the carbene residues into stable imidazolium salts.

Step 4: Verification

-

pH Check: Dip a pH strip into the mixture. It should not be basic (pH > 9). If basic, add more acid.

-

Visual Check: Ensure no fuming occurs upon exposure to open air.

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of NHC reaction mixtures.

Caption: Operational workflow for converting active N-Heterocyclic Carbenes into stable waste streams via graduated quenching.

Waste Stream Classification

Once the material is quenched, it is no longer a reactive hazard but a chemical waste hazard. Segregate based on the solvents used during the quench.

| Waste Container Label | Composition Criteria |

| Non-Halogenated Organic | Contains Toluene, THF, Isopropanol, Acetic Acid, Imidazolium Acetate. |

| Halogenated Organic | Contains Dichloromethane (DCM), Chloroform, or if HCl was used to quench. |

| Solid Waste (Debris) | Contaminated gloves, paper towels, and filter aids (Celite) used during filtration. |

Labeling Requirement: The waste tag must explicitly list:

-

Solvents: (e.g., "Toluene, Isopropanol")

-

Solutes: "Imidazolium Salts" or "Quenched Carbene Residues"

-

Hazards: "Flammable," "Irritant." (Remove "Water Reactive" or "Pyrophoric" tags once quenched).

Emergency Procedures

-

Spill of Solid Free Carbene:

-

Do not use water.

-

Cover with dry sand or Vermiculite.

-

Scoop into a container and add Isopropanol slowly to quench in the container.

-

-

Skin Contact:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25137956, 1,3-Dihydro-2H-imidazol-2-ylidene. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

-

University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-dihydro-2H-imidazol-2-ylidene

As researchers and drug development professionals, our work with highly reactive and innovative compounds demands a commensurate level of safety and precision. 1,3-dihydro-2H-imidazol-2-ylidene, a foundational member of the N-heterocyclic carbene (NHC) family, is a powerful tool in catalysis and synthesis. However, its utility is matched by its reactivity, particularly its sensitivity to air and moisture, which dictates a stringent set of handling protocols.[1][2] This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound safely and effectively, ensuring both the integrity of your experiment and the protection of your team.

Our philosophy is that safety protocols should not be a mere checklist but a self-validating system built on a deep understanding of chemical causality. This guide is structured to explain not just what to do, but why you are doing it, empowering you to make informed safety decisions in a dynamic research environment.

Core Principles: The Hierarchy of Controls

Before we address PPE, it is critical to understand its place in the broader context of laboratory safety. PPE is the final line of defense. A truly safe workflow for handling 1,3-dihydro-2H-imidazol-2-ylidene relies on a multi-layered approach known as the hierarchy of controls, where we prioritize engineering and administrative controls to minimize exposure long before a glove is ever worn.

-

Elimination/Substitution : In this case, eliminating the hazard is not feasible as the compound is central to the research.

-

Engineering Controls : These are physical changes to the workspace that isolate the operator from the hazard. For an air-sensitive compound like an NHC, this is the most critical layer.[1]

-

Administrative Controls : These are the procedures and training that dictate how work is performed safely.

-

Personal Protective Equipment (PPE) : This is the equipment worn to protect against hazards that remain after other controls are in place.

Engineering Controls: Your Primary Shield

The fundamental reactivity of N-heterocyclic carbenes is their nucleophilicity and sensitivity to atmospheric conditions.[3] Exposure to air (oxygen) and moisture can rapidly degrade the compound, compromising your experiment and potentially forming unknown byproducts. Therefore, all handling of pure 1,3-dihydro-2H-imidazol-2-ylidene must be performed under an inert atmosphere.

-

Glovebox : A glovebox provides the most secure environment for manipulating air-sensitive solids and liquids.[1] It maintains a positive pressure of an inert gas (typically argon or nitrogen) with very low levels of oxygen and water. This is the preferred method for weighing, transferring, and preparing stock solutions of the solid compound.

-

Schlenk Line : For solution-based transfers and reactions, a Schlenk line is a standard and effective tool. It allows for the manipulation of reagents under an inert atmosphere using a system of glassware connected to a dual vacuum and inert gas manifold.[4] Proper technique is paramount to prevent atmospheric contamination.

The causality is clear: by removing air and moisture, you prevent the degradation of the carbene, ensuring experimental reproducibility and preventing the formation of potentially hazardous decomposition products.

Personal Protective Equipment (PPE): A Task-Oriented Approach

Baseline PPE: Mandatory for All Operations

This is the minimum level of protection required any time you are in the laboratory where 1,3-dihydro-2H-imidazol-2-ylidene or its solutions are being handled.

-

Eye and Face Protection :

-

Safety Glasses with Side Shields : Must be worn at all times in the laboratory.

-

Chemical Splash Goggles : Required when there is a risk of splashing, such as during solution transfers outside of a glovebox or when handling larger quantities.[7] A face shield, worn over safety glasses, is recommended when handling significant splash risks.[6]

-

-

Protective Clothing :

-

Flame-Resistant (FR) Lab Coat : N-heterocyclic carbenes are often used in conjunction with pyrophoric or highly reactive reagents. A lab coat made of a material like Nomex is preferable to standard cotton or polyester, which can ignite and melt.[4]

-

Full-Length Pants and Closed-Toed Shoes : These are standard laboratory policy and are non-negotiable.

-

-

Hand Protection :

-

Chemical-Resistant Gloves : Nitrile gloves are a common standard for general laboratory use. It is crucial to inspect gloves for any signs of degradation or puncture before use.[8]

-

Double Gloving : Wearing two pairs of gloves is a best practice, especially when working in a glovebox or performing syringe transfers. This allows the outer glove to be removed immediately if contamination is suspected, protecting the inner glove and your hand.

-

Operational PPE Scenarios